molecular formula C9H11BF2O3 B2365796 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid CAS No. 2096336-30-8

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid

Cat. No.: B2365796
CAS No.: 2096336-30-8
M. Wt: 215.99
InChI Key: CGCHCBGEJXKDLL-UHFFFAOYSA-N
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Description

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is a fluorinated arylboronic acid derivative with a boronic acid (-B(OH)₂) group attached to a benzene ring substituted with ethoxy (-OCH₂CH₃), fluorine (-F), and methyl (-CH₃) groups at positions 3, 2/4, and 5, respectively.

Properties

IUPAC Name

(3-ethoxy-2,4-difluoro-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O3/c1-3-15-9-7(11)5(2)4-6(8(9)12)10(13)14/h4,13-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCHCBGEJXKDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)OCC)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid typically involves the reaction of 3-ethoxy-2,4-difluoro-5-methylphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is widely used in scientific research, particularly in the field of organic chemistry. Its applications include:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or substituted alkene product. The boronic acid group plays a crucial role in facilitating the transmetalation step .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The acidity of the boronic acid group is critical for its binding efficiency in biological systems. Fluorine substituents, being electron-withdrawing, enhance acidity by stabilizing the conjugate base. highlights that compounds like 2,4-difluoro-5-methylphenylboronic acid (2,4-F-5-Me-PBA) exhibit stronger acidity than non-fluorinated analogs (e.g., 3-methylphenylboronic acid) due to the inductive effect of fluorine . The ethoxy group at position 3 in 3-ethoxy-2,4-difluoro-5-methylphenylboronic acid introduces steric hindrance and a mild electron-donating effect, which may slightly reduce acidity compared to analogs with additional fluorine atoms (e.g., 3-ethoxy-2,4,6-trifluorophenylboronic acid) .

Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Key Properties/Applications Source
This compound 3-OCH₂CH₃, 2-F, 4-F, 5-CH₃ C₉H₁₁BF₂O₃ High purity (98%), tumor-targeting applications Combi-Blocks
4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid 4-OCH₂CH₃, 3-F, 5-F, 2-CH₃ C₉H₁₁BF₂O₃ Similar molecular weight; substituent position affects dipole interactions Combi-Blocks
3-Ethoxy-2,4,6-trifluorophenylboronic acid 3-OCH₂CH₃, 2-F, 4-F, 6-F C₈H₈BF₃O₃ Higher fluorine content increases acidity; priced at $75/g Aldrich
2,4-Difluoro-5-methylphenylboronic acid 2-F, 4-F, 5-CH₃ C₇H₇BF₂O₂ Simpler structure; used in NMR acidity studies Commercial
4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid 4-OCH₂CH₃, 2-F, 3-F, 5-F, 6-F C₈H₇BF₄O₃ Extreme acidity due to four fluorines; lower steric hindrance Aldrich

Research Findings and Key Insights

  • Acidity Trends : Fluorine substituents at ortho/para positions significantly enhance boronic acid acidity. For example, 2,4-F-5-Me-PBA (pKa ~7.5) is more acidic than 3-methylphenylboronic acid (pKa ~8.5) .
  • Steric Effects : The ethoxy group in this compound introduces steric hindrance, which may reduce binding kinetics in biological systems but improve stability in synthetic applications .
  • Comparative Performance : In tumor-targeting studies, this compound demonstrated a balance between acidity and steric bulk, outperforming analogs with fewer fluorines (e.g., 2-fluoro-5-methylphenylboronic acid) in binding assays .

Biological Activity

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is an arylboronic acid characterized by a boron atom bonded to an aromatic ring with specific substituents that influence its biological activity and reactivity. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C10H13BF2O4
  • Molecular Weight : Approximately 246.0156 g/mol
  • Structural Features :
    • Two fluorine atoms at positions 2 and 4.
    • An ethoxy group at position 3.
    • A methyl group at position 5.

These substituents contribute to the compound's electronic properties, enhancing its reactivity in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction, which is pivotal in organic synthesis.

Compound Name Structural Features Unique Aspects
Phenylboronic AcidLacks fluorine and ethoxy groupsSimpler structure with less reactivity
This compoundContains ethoxy instead of methoxyethoxyDifferent electronic properties due to ethoxy group
4-Fluorophenylboronic AcidContains only one fluorine atomLess steric hindrance compared to difluorinated versions
3-Methoxyphenylboronic AcidContains methoxy instead of ethoxyVariations in electronic and steric properties due to substitution

Enzyme Inhibition

Arylboronic acids, including this compound, are known for their potential as enzyme inhibitors. They can interact with various biological targets, including proteases and kinases. The presence of fluorine atoms may enhance selectivity and potency against specific enzymes. Research indicates that modifications in the structure of boronic acids can lead to significant changes in their biological activity.

Medicinal Chemistry Applications

  • Anticancer Agents : Arylboronic acids have been investigated for their role in cancer therapy due to their ability to inhibit enzymes involved in tumor progression.
  • Antimicrobial Activity : Some studies suggest that boronic acids exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Dual Ligands : Certain derivatives show promise as dual ligands for fatty acid amide hydrolase (FAAH) and transient receptor potential vanilloid 1 (TRPV1), suggesting a multifaceted approach to drug design.

Study on Antitubercular Activity

A study investigated biphenyl analogues of antituberculosis drugs that included arylboronic acids. These compounds displayed improved potencies against Mycobacterium tuberculosis but had solubility issues. The research highlighted the importance of structural modifications in enhancing biological activity while maintaining favorable pharmacokinetic properties .

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that the electron-withdrawing properties of substituents significantly impact the activity of arylboronic acids. Compounds with higher lipophilicity and optimal electronic characteristics tend to exhibit better efficacy against various biological targets .

Future Directions

Research into this compound could focus on:

  • Optimizing Solubility : Enhancing the solubility of this compound may improve its bioavailability and therapeutic efficacy.
  • Exploring Additional Biological Targets : Investigating interactions with other enzymes or receptors could uncover new therapeutic applications.
  • Developing Novel Derivatives : Modifying the structure further may yield compounds with enhanced potency and selectivity.

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